ER ligand-9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H33NO3 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
8-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-1-oxa-8-azaspiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C31H33NO3/c33-20-22-19-31(35-21-22)14-16-32(17-15-31)26-9-6-24(7-10-26)30-28(23-4-2-1-3-5-23)12-8-25-18-27(34)11-13-29(25)30/h1-7,9-11,13,18,20,22,28,30,34H,8,12,14-17,19,21H2/t22?,28-,30+/m1/s1 |
Clave InChI |
NJHPPFJWUOZGMS-GAGSKXHMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Estrogen Receptor-Targeting PROTACs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs) that target the estrogen receptor (ER). Given that "ER ligand-9" does not correspond to a publicly documented specific molecule, this guide will focus on the well-established principles and common ligands used in ER-targeting PROTACs, such as derivatives of fulvestrant, to illustrate the core concepts.
Introduction to Estrogen Receptor (ER) PROTACs
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapies that target ER have been a cornerstone of treatment for decades. However, the development of resistance to these therapies remains a significant clinical challenge. PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation.
An ER-targeting PROTAC is a heterobifunctional molecule consisting of three key components:
-
A ligand that binds to the estrogen receptor (the protein of interest, POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).
-
A flexible linker that connects the two ligands.
The primary mechanism of action involves the formation of a ternary complex between the ER, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to ubiquitinate the ER, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein from the cell.
Core Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation
The efficacy of an ER PROTAC is contingent on the formation of a stable and productive ternary complex. The PROTAC simultaneously binds to the ER and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the ER. Polyubiquitination of the ER serves as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the ER. The PROTAC molecule, upon degradation of the ER, is released and can engage in further catalytic cycles of degradation.
Below is a diagram illustrating the catalytic cycle of an ER-targeting PROTAC.
Quantitative Data on ER-Targeting PROTACs
The characterization of ER-targeting PROTACs involves a series of quantitative assays to determine their binding affinity, degradation efficiency, and cellular effects. The data presented below is a representative summary based on published findings for various ER PROTACs.
| Parameter | Description | Representative Values |
| Binding Affinity (Kd/IC50) | ||
| ERα Ligand Binding | Affinity of the PROTAC's ER-binding moiety to the ERα protein. | 1 - 50 nM |
| E3 Ligase Ligand Binding | Affinity of the PROTAC's E3-binding moiety to the E3 ligase (e.g., VHL or CRBN). | 50 - 500 nM |
| Degradation Efficacy | ||
| DC50 | Concentration of the PROTAC required to induce 50% degradation of the target protein. | 0.1 - 10 nM |
| Dmax | Maximum percentage of protein degradation achieved. | > 90% |
| Cellular Potency | ||
| IC50 (Proliferation) | Concentration of the PROTAC that inhibits 50% of cell proliferation in ER+ breast cancer cell lines. | 0.1 - 20 nM |
Experimental Protocols
The evaluation of an ER-targeting PROTAC follows a structured workflow, from biochemical assays to cellular and in vivo models.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assays:
-
Objective: To quantify the binding affinity of the PROTAC to the ER and the E3 ligase independently, and to measure the formation of the ternary complex.
-
Methodology:
-
For binary binding, a fluorescently labeled ligand and an antibody against a tag on the protein of interest (e.g., GST-tagged VHL or His-tagged ERα) are used. The binding of the PROTAC displaces the fluorescent ligand, leading to a decrease in the FRET signal.
-
For ternary complex formation, tagged ER and tagged E3 ligase are incubated with the PROTAC. The formation of the ternary complex brings the fluorescently labeled antibodies into proximity, generating a FRET signal.
-
The assays are typically performed in 384-well plates, and the FRET signal is read on a plate reader. Data is then plotted to determine Kd or IC50 values.
-
-
-
Western Blotting for ER Degradation:
-
Objective: To quantify the extent of ER degradation in cells treated with the PROTAC.
-
Methodology:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D) are seeded in 6-well or 12-well plates.
-
Cells are treated with a dose range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against ERα and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using a chemiluminescence substrate.
-
Band intensities are quantified using densitometry software to determine the percentage of remaining ERα relative to the vehicle control. This data is used to calculate DC50 and Dmax values.
-
-
-
Cell Proliferation/Viability Assays:
-
Objective: To assess the functional consequence of ER degradation on the proliferation of ER-dependent cancer cells.
-
Methodology:
-
ER+ breast cancer cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the PROTAC for an extended period (e.g., 3 to 6 days).
-
Cell viability is measured using reagents such as CellTiter-Glo® (Promega), which quantifies ATP levels, or by using assays that measure metabolic activity (e.g., MTT, resazurin).
-
Luminescence or absorbance is read on a plate reader, and the data is normalized to vehicle-treated cells to calculate the IC50 for cell growth inhibition.
-
-
Below is a diagram outlining a typical experimental workflow for evaluating an ER-targeting PROTAC.
Signaling Pathways and Downstream Effects
The degradation of ERα by a PROTAC effectively shuts down ER-mediated signaling pathways that are critical for the growth and survival of ER+ breast cancer cells. The primary signaling pathway affected is the classical genomic pathway where ER, upon binding to estrogen, translocates to the nucleus and acts as a transcription factor for genes involved in cell cycle progression and proliferation, such as MYC, CCND1 (cyclin D1), and GREB1.
By eliminating the ER protein, PROTACs prevent the transcription of these essential genes, leading to cell cycle arrest and apoptosis. This mechanism is distinct from that of selective estrogen receptor modulators (SERMs), which competitively inhibit estrogen binding, and selective estrogen receptor degraders (SERDs) like fulvestrant, which induce a conformational change that leads to ER degradation, albeit often with less efficiency than PROTACs.
The logical relationship between ER degradation and its downstream cellular effects is depicted in the following diagram.
Conclusion
ER-targeting PROTACs offer a powerful and promising therapeutic strategy for ER+ breast cancer, particularly in the context of acquired resistance to standard endocrine therapies. Their catalytic mechanism of action allows for potent and sustained degradation of the ER, leading to a robust shutdown of downstream oncogenic signaling. The continued development and optimization of ER PROTACs, guided by the rigorous experimental evaluation outlined in this guide, hold the potential to deliver a new class of effective treatments for patients with ER+ breast cancer.
The Role of ER Ligand-9 in Estrogen Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of ER ligand-9 and its pivotal role in the targeted degradation of the estrogen receptor (ER), a key driver in the progression of ER-positive (ER+) breast cancer. This compound is a critical component in the synthesis of the potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), ERD-1233. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this novel approach to ER-targeted therapy.
Core Concept: PROTAC-Mediated Estrogen Receptor Degradation
ERD-1233, which incorporates this compound as its ER-targeting moiety, operates through the PROTAC mechanism. This involves a heterobifunctional molecule that simultaneously binds to the target protein (ERα) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the cell's proteasome. This approach not only blocks ER signaling but actively eliminates the receptor from the cancer cell.
Signaling Pathway of ERD-1233 (incorporating this compound)
Caption: ERD-1233 mechanism of action.
Quantitative Data on ERD-1233 Efficacy
The efficacy of ERD-1233 in promoting the degradation of ERα and inhibiting the proliferation of ER+ breast cancer cells has been quantified through various in vitro and in vivo studies.
In Vitro Degradation of Estrogen Receptor α
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ERD-1233 | MCF-7 | 0.9 | 100 | [1] |
| ERD-308 (related PROTAC) | T47D | 0.43 | >95 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Assay | Reference |
| ERD-308 (related PROTAC) | MCF-7 | 0.77 | Cell Viability Assay |
-
IC50: The concentration of the compound that inhibits 50% of cell growth or viability.
Experimental Protocols
The characterization of ERD-1233 and, by extension, the function of its this compound component, relies on standardized and robust experimental methodologies.
Western Blotting for ERα Degradation
This protocol is designed to quantify the reduction in ERα protein levels following treatment with ERD-1233.
Experimental Workflow:
Caption: Western Blotting workflow for ERα degradation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ERD-1233 for specified durations (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol measures the effect of ERD-1233 on the proliferation and viability of breast cancer cells.
Experimental Workflow:
Caption: Cell viability assay workflow.
Detailed Methodology (using PrestoBlue):
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of ERD-1233 (typically ranging from picomolar to micromolar concentrations). Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 5 to 7 days to allow for cell proliferation.
-
-
Viability Measurement:
-
Add PrestoBlue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a fundamental component of the PROTAC degrader ERD-1233, enabling its high-affinity and selective targeting of the estrogen receptor. The resulting PROTAC demonstrates potent, sub-nanomolar efficacy in degrading ERα and inhibiting the growth of ER+ breast cancer cells. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this and other targeted protein degraders in the field of oncology.
References
An In-depth Technical Guide to the Linker Component of ER Ligand-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER ligand-9 is a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically as a precursor to the potent and orally bioavailable estrogen receptor α (ERα) degrader, ERD-1233.[1][2][3] This guide provides a detailed examination of the linker component of this compound, a critical element that dictates the efficacy of the resulting PROTAC. The ERα, a key driver in the majority of breast cancers, is the primary target of the ligand component of this molecule. The linker, however, plays a multifaceted role in properly positioning the ERα-binding moiety and the E3 ligase-recruiting element to facilitate the ubiquitination and subsequent degradation of the ERα protein. The design and properties of this linker are therefore paramount to the overall success of the PROTAC molecule.
Core Components of this compound
This compound is a conjugate molecule comprising two key moieties connected by a flexible linker. The Estrogen Receptor (ER) binding component is derived from Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM).[1][4] This moiety provides high-affinity binding to ERα, targeting the protein for degradation. The second component, attached to the other end of the linker, is a reactive functional group that allows for the subsequent attachment of an E3 ligase ligand, completing the synthesis of the PROTAC molecule ERD-1233.
The Linker: Structure and Significance
The linker in this compound is a polyethylene (B3416737) glycol (PEG)-based chain. This type of linker is commonly employed in PROTAC design due to its hydrophilicity, biocompatibility, and tunable length. The specific structure of the linker in the immediate precursor to ERD-1233, as detailed in the synthesis of related compounds, involves a triethylene glycol unit attached to the Lasofoxifene core via an ether linkage. The other end of the PEG chain is terminated with a functional group, such as a carboxylic acid or an amine, to facilitate conjugation with the E3 ligase ligand.
The length and composition of the linker are critical for inducing the formation of a stable and productive ternary complex between ERα, the PROTAC, and the E3 ligase (in the case of ERD-1233, this is Cereblon).[1] An optimized linker ensures the correct spatial orientation of the two proteins, enabling efficient ubiquitin transfer from the E2 conjugating enzyme to a lysine (B10760008) residue on the surface of ERα.
Quantitative Data
While specific quantitative binding data for this compound itself is not extensively published, the biological activity of the final PROTAC, ERD-1233, provides a strong indication of the effectiveness of the Lasofoxifene-linker conjugate in engaging the estrogen receptor. The following table summarizes key quantitative data for ERD-1233, which is a direct readout of the successful design of its precursor, this compound.
| Parameter | Value | Cell Line | Reference |
| ERD-1233 DC50 | 0.9 nM | MCF-7 | [2] |
| ERD-1233 IC50 (Proliferation) | < 1 nM | MCF-7 | [1] |
| Lasofoxifene ERα Binding Affinity (IC50) | ~1 nM | [5] |
Experimental Protocols
The synthesis of this compound and its subsequent conversion to ERD-1233 involves a multi-step chemical synthesis. Below are generalized experimental protocols for key steps based on the published synthesis of ERD-1233 and related molecules.[1]
Protocol 1: Synthesis of the Lasofoxifene-Linker Intermediate (this compound)
This protocol describes the attachment of the PEG linker to the Lasofoxifene core.
Workflow for the Synthesis of Lasofoxifene-Linker Intermediate
Caption: Synthetic workflow for this compound.
Methodology:
-
Dissolution: Dissolve Lasofoxifene in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a mild base, for example, potassium carbonate (K2CO3), to the reaction mixture to deprotonate the phenolic hydroxyl group of Lasofoxifene.
-
Linker Addition: Add the protected polyethylene glycol linker, which has a leaving group (e.g., tosylate or bromide) on one end and a protected functional group on the other, to the reaction mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.
-
Deprotection (if necessary): If the terminal functional group of the linker is protected, a deprotection step is carried out using appropriate conditions (e.g., acid or base hydrolysis) to yield the final this compound ready for conjugation.
Protocol 2: Competitive Binding Assay to Determine ERα Affinity
This protocol is a standard method to assess the binding affinity of the ER ligand component.
Workflow for ERα Competitive Binding Assay
Caption: Workflow for determining ERα binding affinity.
Methodology:
-
Preparation of Reagents: Prepare solutions of recombinant human ERα protein, a radiolabeled estrogen (e.g., [3H]-estradiol), and a series of dilutions of the unlabeled competitor ligand (this compound or Lasofoxifene).
-
Incubation: In a multi-well plate, combine the ERα protein, a fixed concentration of the radiolabeled estrogen, and varying concentrations of the competitor ligand in a suitable binding buffer. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Incubate the plate at a low temperature (e.g., 4 °C) for a sufficient time (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Signaling Pathways Modulated by the ER Ligand Component
The ER ligand component of this compound, being a derivative of Lasofoxifene, functions as a Selective Estrogen Receptor Modulator (SERM). In breast cancer cells, it primarily acts as an antagonist, inhibiting the transcriptional activity of ERα. The binding of the Lasofoxifene moiety to the ligand-binding domain of ERα induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription. This leads to the downregulation of estrogen-responsive genes that promote cell proliferation and survival.
Genomic Signaling Pathway of the ER Ligand Component (Antagonistic Action)
Caption: Antagonistic genomic signaling of the ER ligand.
Conclusion
The linker component of this compound is a critical determinant of the efficacy of the resulting PROTAC degrader, ERD-1233. Its optimized length and composition, based on a polyethylene glycol scaffold, facilitate the formation of a productive ternary complex, leading to the efficient degradation of ERα. The Lasofoxifene-derived ER binding moiety ensures high-affinity targeting of the receptor, and its antagonistic properties contribute to the overall anti-proliferative effects. The detailed understanding of the structure, synthesis, and biological context of the linker in this compound provides a valuable framework for the rational design of future PROTACs for the treatment of ER-positive breast cancer and other hormone-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. NURSA | Analysis of selective estrogen receptor modulator (SERM)-regulated transcriptomes in MCF-7 cells [signalingpathways.org]
- 5. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Estrogen Receptor Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for estrogen receptor (ER)-positive cancers is undergoing a paradigm shift, moving beyond traditional inhibition to targeted degradation. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach, hijacking the cell's ubiquitin-proteasome system to eliminate the ER protein entirely. This in-depth technical guide provides a comprehensive review of the estrogen receptor ligands utilized in the design of ER-PROTACs, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
Introduction to ER-Targeting PROTACs
Estrogen receptors, particularly ERα, are key drivers in the majority of breast cancers.[1][2] Traditional therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), aim to inhibit ER signaling. However, the emergence of drug resistance, often through mutations in the ER ligand-binding domain, remains a significant clinical challenge.[1][3]
PROTACs offer a distinct and powerful alternative. These heterobifunctional molecules consist of a ligand that binds to the target protein (the estrogen receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This tripartite complex formation facilitates the ubiquitination of the ER, marking it for degradation by the 26S proteasome.[4][5] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ER proteins.[5]
Estrogen Receptor Ligands as Targeting Moieties
The choice of the ER-targeting ligand is critical for the potency and selectivity of the resulting PROTAC. A variety of ligands, ranging from agonists to antagonists, have been successfully incorporated into ER-PROTACs.
-
Estradiol (B170435) (E2): The natural ligand for the estrogen receptor, estradiol has been utilized in early proof-of-concept PROTACs. Its high affinity provides a strong basis for target engagement.
-
Raloxifene (B1678788): A well-known SERM, raloxifene has been employed as an ER-targeting moiety in PROTACs, demonstrating that established drugs can be repurposed for targeted degradation.[6]
-
Tamoxifen Metabolites: Active metabolites of tamoxifen, another widely used SERM, have also been explored as warheads for ER-PROTACs.
-
Fulvestrant (B1683766): As a SERD, fulvestrant already possesses ER degradation activity, which can be significantly enhanced when incorporated into a PROTAC construct.
-
Novel Binders: Researchers are continuously developing novel ER ligands with optimized properties for PROTAC applications, including improved binding affinity and synthetic accessibility.
The selection of the ligand and the attachment point for the linker are crucial design considerations that significantly impact the efficacy of the ER-PROTAC.
E3 Ligase Ligands and Linker Composition
The other key components of an ER-PROTAC are the E3 ligase ligand and the linker that connects the two binding moieties.
-
E3 Ligase Ligands: The most commonly recruited E3 ligases for ER-PROTACs are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[6] Ligands for these E3 ligases, such as derivatives of pomalidomide (B1683931) for CRBN and hydroxyproline-containing motifs for VHL, are well-established.[6] The choice between VHL and CRBN can influence the degradation efficiency and the off-target profile of the PROTAC.
-
Linker: The linker is not merely a spacer but plays a critical role in optimizing the formation of a stable and productive ternary complex between the ER, the PROTAC, and the E3 ligase. The length, composition (e.g., PEG, alkyl chains), and attachment points of the linker are key parameters that are empirically optimized to achieve maximal degradation.
Quantitative Data on ER-PROTACs
The efficacy of ER-PROTACs is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50) in cell viability assays. The maximal level of degradation (Dmax) is also a critical parameter.
Table 1: Degradation Potency of Representative ERα-PROTACs
| PROTAC | ER Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax (%) | Reference |
| ERD-308 | Raloxifene derivative | VHL | PEG/Alkyl | T47D | 0.43 nM | >95% | [7] |
| ARV-471 | Novel ER binder | CRBN | Proprietary | MCF-7 | ~1 nM | >90% | [3][8] |
| Compound 41 | Novel ER binder | CRBN | Proprietary | MCF-7 | 0.41 nM | >90% | [6] |
| AC682 | Novel ER binder | CRBN | Proprietary | MCF-7 | 0.3 nM | >90% | [6] |
| ERE-PROTAC | Estrogen Response Element (DNA) | VHL | Proprietary | MCF-7 | < 5 µM | Significant | [9] |
Table 2: Anti-proliferative Activity of Representative ERα-PROTACs
| PROTAC | Cell Line | IC50 | Reference |
| ERD-148 | MCF-7 | Not specified, but potent | [7] |
| ERD-56 | MCF-7 | 39.9 nM | [10] |
| ERD-56 | T47D | 77.8 nM | [10] |
| ERE-PROTAC | MCF-7 | 6.106 µM | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and the experimental approaches used to evaluate ER-PROTACs, the following diagrams are provided.
Caption: Classical estrogen receptor signaling pathway leading to gene transcription.
Caption: General mechanism of ER degradation mediated by a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. portlandpress.com [portlandpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Estrogen Receptor Alpha Specificity of ER Ligand-9
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the specificity of the selective estrogen receptor alpha (ERα) agonist, here referred to as ER Ligand-9 (4,4',4”-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol, or PPT). The document details its binding affinity and functional selectivity for ERα over ER beta (ERβ), outlines the experimental protocols used for its characterization, and visualizes key biological and experimental pathways.
Introduction to Estrogen Receptor Subtype Selectivity
Estrogen receptors (ERs) are critical mediators of estrogen signaling and belong to the nuclear hormone receptor superfamily.[1] The two primary subtypes, ERα and ERβ, are encoded by distinct genes and exhibit differential tissue distribution and physiological functions.[1][2] While ERα activation is often associated with proliferative effects in tissues like the uterus and mammary glands, ERβ activation can counteract these effects.[2] This functional antagonism makes the development of subtype-selective ligands a major goal in pharmacology, offering the potential for more targeted therapeutic interventions with fewer side effects.
This compound (PPT) is a potent, non-steroidal, synthetic agonist that demonstrates high selectivity for ERα.[3] This specificity allows it to be used as a chemical tool to probe the distinct biological roles of ERα in vitro and in vivo, helping to dissect ERα-mediated signaling from that of ERβ.[2][3]
Quantitative Data on Receptor Specificity
The selectivity of this compound (PPT) for ERα is quantified through binding affinity and functional potency measurements. The following tables summarize these key metrics.
Binding Affinity
Binding affinity is typically determined through competitive radioligand binding assays, which measure the concentration of the ligand required to displace a radiolabeled standard (e.g., [³H]-17β-estradiol) from the receptor. The dissociation constant (Kd) is a measure of the ligand's affinity for the receptor; a lower Kd indicates higher affinity.
| Ligand | Receptor | Binding Affinity (Kd, nM) | Reference |
| This compound (PPT) | ERα | 2 | [4] |
| ERβ | 1000 | [1][4] | |
| 17β-Estradiol (E2) | ERα | ~0.26 | [5] |
| ERβ | ~0.47 | [5] |
Table 1: Comparative binding affinities of this compound (PPT) and endogenous estradiol (B170435) for ERα and ERβ.
In Vitro Functional Selectivity
Functional selectivity is assessed using cell-based transactivation assays. These assays measure the ligand's ability to activate the receptor and initiate downstream gene transcription. The EC50 value represents the concentration of a ligand that provokes a response halfway between the baseline and maximum response. The selectivity ratio is calculated from these values.
| Ligand | Assay Type | ERα Potency (EC50) | Selectivity (Fold) | Reference |
| This compound (PPT) | Transactivation | ~200 pM | ~410-fold for ERα | [6] |
Table 2: Functional potency and selectivity of this compound (PPT) in activating ERα over ERβ.
Experimental Protocols
The characterization of this compound's specificity relies on standardized in vitro assays. The detailed methodologies for two key experiments are provided below.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
Radioligand: [³H]-17β-estradiol ([³H]-E2)
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)
-
Unlabeled 17β-estradiol (for non-specific binding control)
-
Test compound: this compound (PPT)
-
Scintillation cocktail and scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound (PPT) and unlabeled estradiol in the assay buffer. A typical concentration range for a high-affinity competitor is 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.[7]
-
Assay Setup: In a 96-well plate, combine the recombinant ER protein (ERα or ERβ), a single concentration of [³H]-E2 (typically 0.5-1.0 nM), and varying concentrations of the unlabeled test ligand (this compound).[7]
-
Controls:
-
Total Binding: Wells containing ER protein and [³H]-E2 only.
-
Non-specific Binding (NSB): Wells containing ER protein, [³H]-E2, and a saturating concentration (e.g., 100-fold excess) of unlabeled estradiol.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free [³H]-E2. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, followed by centrifugation.
-
Quantification: Add scintillation cocktail to the wells containing the bound radioligand and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-E2 binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Reporter Gene Transactivation Assay
This assay measures the ability of a ligand to activate ERα or ERβ and induce the expression of a reporter gene.
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist for ERα and ERβ.
Materials:
-
Mammalian cell line with low endogenous ER expression (e.g., HeLa, HEK293, or U2OS).
-
Expression plasmids for human ERα and ERβ.
-
Reporter plasmid containing an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound: this compound (PPT).
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in 96-well plates.
-
Co-transfect the cells with an ER expression plasmid (either ERα or ERβ) and the ERE-reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.
-
-
Ligand Treatment: After allowing for receptor expression (typically 24 hours post-transfection), replace the medium with one containing serial dilutions of this compound (PPT) or a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.
-
Reporter Assay:
-
Transfer the cell lysate to an opaque plate (for luminescence) or a clear plate (for absorbance).
-
Add the appropriate substrate for the reporter enzyme.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter (if used).
-
Plot the normalized reporter activity against the log concentration of this compound.
-
Use non-linear regression to fit a dose-response curve and calculate the EC50 value and the maximum efficacy (Emax).
-
Compare the EC50 values obtained in cells expressing ERα versus ERβ to determine functional selectivity. In gene transcription assays, PPT is a potent agonist on ERα but shows no activity on ERβ.[3]
-
Visualizations: Pathways and Workflows
Classical Estrogen Receptor Signaling Pathway
The diagram below illustrates the genomic signaling pathway activated by an ER agonist like this compound.
References
- 1. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PPT | Estrogen -α receptor Agonist | Hello Bio [hellobio.com]
- 5. A Selective Ligand for Estrogen Receptor Proteins Discriminates Rapid and Genomic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Activation of Estrogen Receptor Alpha and Beta Enhances Male Sexual Behavior and Neuroplasticity in Male Japanese Quail | PLOS One [journals.plos.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Synthesis of PROTAC ERD-1233: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of PROTAC ERD-1233, a potent and orally bioavailable estrogen receptor (ER) degrader. The protocol is intended for researchers in drug discovery and development. ERD-1233 is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor alpha (ERα) by hijacking the ubiquitin-proteasome system. It is constructed from three key components: a ligand that binds to the estrogen receptor, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This protocol will detail the synthesis of ERD-1233 starting from the key intermediate, ER ligand-9, which is a conjugate of the ER-binding moiety derived from Lasofoxifene and a linker precursor.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific proteins of interest (POIs). Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell. This approach offers several potential advantages, including the ability to target proteins previously considered "undruggable" and the potential for a more durable pharmacological effect.
ERD-1233 is a PROTAC that specifically targets ERα, a key driver in the majority of breast cancers. By inducing the degradation of ERα, ERD-1233 offers a promising new strategy for the treatment of ER-positive breast cancer.[1][2] The synthesis of ERD-1233 involves the coupling of an ERα ligand (derived from Lasofoxifene), a flexible linker, and a ligand for the E3 ubiquitin ligase Cereblon. This document provides a detailed protocol for the final coupling step to generate ERD-1233, utilizing the commercially available intermediate this compound.
Key Components and Reagents
A summary of the key molecules involved in the synthesis is provided in the table below.
| Component | Description |
| This compound | A key intermediate composed of the estrogen receptor ligand (Lasofoxifene derivative) and a linker with a terminal reactive group. |
| Cereblon Ligand | A molecule that binds to the Cereblon E3 ubiquitin ligase, often a derivative of thalidomide (B1683933) or lenalidomide. |
| ERD-1233 | The final PROTAC product, a heterobifunctional molecule that links the ER ligand to the Cereblon ligand. |
| Coupling Reagents | Reagents to facilitate the amide bond formation between this compound and the Cereblon ligand. |
| Solvents and other reagents | High-purity solvents and other standard laboratory reagents are required for the reaction and purification steps. |
Signaling Pathway and Mechanism of Action
PROTACs like ERD-1233 function by inducing the formation of a ternary complex between the target protein (ERα) and an E3 ubiquitin ligase (Cereblon). This proximity leads to the polyubiquitination of ERα, marking it for degradation by the proteasome. The estrogen receptor signaling pathway is a key driver of cell proliferation in ER-positive breast cancer. By degrading ERα, ERD-1233 effectively shuts down this pro-survival signaling pathway.
Experimental Protocol: Synthesis of PROTAC ERD-1233
This protocol describes the final coupling step in the synthesis of ERD-1233, starting from this compound and a suitable Cereblon ligand derivative.
Materials:
-
This compound (CAS 3026011-20-8)
-
Amine-functionalized Cereblon ligand (e.g., pomalidomide-amine linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the solution from step 1, add the amine-functionalized Cereblon ligand (1.1 equivalents) followed by DIPEA (3.0 equivalents).
-
Initiation of Coupling: Add PyBOP (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain ERD-1233 as a pure compound.
-
Characterization: Confirm the identity and purity of the final product, ERD-1233, using mass spectrometry and NMR spectroscopy.
Data Presentation
The following table summarizes key quantitative data for ERD-1233 and its precursors. (Note: Specific yields and purity may vary depending on experimental conditions and should be determined empirically).
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Biological Activity (DC50 in MCF-7 cells) |
| This compound | 467.60 | >95% | N/A |
| Cereblon Ligand (example) | Varies | >98% | N/A |
| ERD-1233 | Calculated | >98% (post-HPLC) | 0.9 nM [3][4] |
Conclusion
This protocol provides a detailed methodology for the synthesis of the potent ERα PROTAC degrader, ERD-1233, from the key intermediate this compound. The provided diagrams illustrate the mechanism of action and the relevant signaling pathway, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Successful synthesis and purification of ERD-1233 will enable further preclinical evaluation of its therapeutic potential in ER-positive breast cancer models.
References
Application Notes and Protocols for In Vitro Testing of Estrogen Receptor Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs) are critical targets in drug discovery, particularly for the development of therapies for hormone-dependent cancers, osteoporosis, and menopausal symptoms. Assessing the activity of novel compounds, such as the hypothetical "ER Ligand-9," requires a suite of robust in vitro assays to characterize their binding affinity, functional activity (as agonists or antagonists), and mechanism of action. This document provides detailed protocols and application notes for a panel of standard in vitro assays to comprehensively evaluate the estrogenic or anti-estrogenic potential of a test compound. For the purpose of these protocols, we will use the well-characterized endogenous agonist 17β-estradiol and the selective estrogen receptor modulator (SERM) Tamoxifen as representative examples.
Key In Vitro Assays for ER Ligand Characterization
A comprehensive in vitro evaluation of an ER ligand typically involves a tiered approach, starting from direct binding to the receptor and progressing to cell-based functional assays that reflect the physiological consequences of receptor modulation. The key assays described herein are:
-
Estrogen Receptor Competitive Binding Assay: To determine the affinity of the test compound for ERα and ERβ.
-
ER-Mediated Reporter Gene Assay: To assess the ability of the compound to induce or inhibit ER-dependent gene transcription.
-
Cell Proliferation (E-SCREEN) Assay: To measure the compound's effect on the proliferation of estrogen-dependent cancer cells.
-
Coactivator Recruitment Assay: To investigate the ligand's ability to promote or disrupt the interaction between the ER and its coactivators, providing mechanistic insight.
Data Presentation: Quantitative Analysis of ER Ligand Activity
The following tables summarize typical quantitative data obtained from the described assays for the reference compounds 17β-estradiol (an agonist) and Tamoxifen (a selective estrogen receptor modulator with antagonist properties in breast cancer cells). "this compound" is included as a placeholder for a hypothetical test compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Relative Binding Affinity (RBA) vs. 17β-estradiol |
| 17β-estradiol | 0.085[1] | 0.15 | 100% |
| Tamoxifen | 2.5 | 5.0 | 3.4% |
| This compound | User-defined | User-defined | Calculated |
IC50 (Inhibitory Concentration 50%) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Table 2: ER-Mediated Reporter Gene Assay
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) | Efficacy (% of 17β-estradiol max response) |
| 17β-estradiol | 0.01 | N/A | 100% |
| Tamoxifen | >1000 (partial agonist in some contexts) | 10 | ~10-40% (agonist) / >90% (antagonist) |
| This compound | User-defined | User-defined | User-defined |
EC50 (Effective Concentration 50%) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Inhibitory Concentration 50%) is the concentration of an antagonist that inhibits the response to a fixed concentration of agonist by 50%.
Table 3: Cell Proliferation (E-SCREEN) Assay in MCF-7 Cells
| Compound | Proliferative EC50 (nM) | Anti-proliferative IC50 (nM) |
| 17β-estradiol | 0.005 | N/A |
| Tamoxifen | N/A | 20 |
| This compound | User-defined | User-defined |
Table 4: Coactivator Recruitment Assay (TR-FRET)
| Compound | ERα-SRC-1 EC50 (nM) | ERβ-SRC-1 EC50 (nM) |
| 17β-estradiol | 1.2 | 2.5 |
| Tamoxifen | >1000 (no recruitment) | >1000 (no recruitment) |
| This compound | User-defined | User-defined |
EC50 represents the concentration of the ligand required to achieve 50% of the maximal coactivator recruitment.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERα and ERβ protein.
-
[³H]-Estradiol (Radioligand).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., Tris-HCl buffer with additives).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and reference compounds (17β-estradiol and Tamoxifen) in the assay buffer.
-
Prepare a working solution of [³H]-Estradiol at a final concentration of ~0.5-1.0 nM.[2]
-
Dilute the ERα or ERβ protein to a concentration that provides 50-100 µg of protein per well.[2]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the appropriate ER protein, and the diluted test or reference compound.
-
Add the [³H]-Estradiol working solution to all wells.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation:
-
Transfer the incubation mixture to a filter plate.
-
Wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
ER-Mediated Reporter Gene Assay
Objective: To measure the ability of a test compound to act as an agonist or antagonist of ER-mediated gene transcription.
Materials:
-
A human cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D or MCF-7 cells with an ERE-luciferase reporter).[3]
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Plate the reporter cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
For agonist testing, replace the medium with fresh medium containing serial dilutions of the test compound.
-
For antagonist testing, treat the cells with a fixed concentration of 17β-estradiol (typically the EC80 concentration) along with serial dilutions of the test compound.
-
Include appropriate vehicle and positive controls.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Detection:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
For agonist activity, plot the fold induction of luciferase activity against the log concentration of the test compound and determine the EC50 value.
-
For antagonist activity, plot the percent inhibition of 17β-estradiol-induced luciferase activity against the log concentration of the test compound and determine the IC50 value.
-
Cell Proliferation (E-SCREEN) Assay
Objective: To determine the effect of a test compound on the proliferation of estrogen-dependent cells.
Materials:
-
MCF-7 human breast cancer cell line.[4]
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.
-
Test compound (e.g., this compound).
-
Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTT).
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Plate MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach.
-
Replace the medium with hormone-free experimental medium and incubate for 2-3 days to synchronize the cells and deplete endogenous hormones.
-
-
Compound Treatment:
-
Replace the medium with fresh experimental medium containing serial dilutions of the test compound.
-
Include vehicle and positive (17β-estradiol) controls.
-
-
Incubation:
-
Incubate the cells for 6 days, with a medium change on day 3.
-
-
Cell Viability Assay (SRB method):
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye.
-
Solubilize the bound dye with a Tris-based solution.
-
-
Detection:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the log concentration of the test compound to determine the EC50 for proliferative effects or the IC50 for anti-proliferative effects.
-
Coactivator Recruitment Assay (TR-FRET)
Objective: To measure the ligand-dependent interaction between the ER and a coactivator peptide.
Materials:
-
Purified, tagged ER ligand-binding domain (LBD) (e.g., GST-tagged ERα LBD).
-
Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC-1 peptide).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) donor (e.g., terbium-labeled anti-GST antibody).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
TR-FRET compatible microplate reader.
Protocol:
-
Assay Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a pre-mixed solution of the ER LBD and the TR-FRET donor antibody.
-
Add the fluorescently labeled coactivator peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours to allow the components to interact.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio against the log concentration of the test compound.
-
Determine the EC50 value for coactivator recruitment (for agonists) or the IC50 value for the inhibition of agonist-induced recruitment (for antagonists).[5]
-
Conclusion
The in vitro assays described provide a comprehensive framework for characterizing the activity of a novel estrogen receptor ligand like "this compound". By systematically evaluating its binding affinity, transcriptional activity, effects on cell proliferation, and mechanism of coactivator recruitment, researchers can gain a thorough understanding of its pharmacological profile. This information is crucial for making informed decisions in the drug discovery and development process.
References
Application Notes and Protocols: Conjugation of ER Ligand-9 to E3 Ligase Ligands for Targeted Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment, rather than merely inhibiting their function.[1][2] This is achieved by co-opting the cell's endogenous ubiquitin-proteasome system (UPS).[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] This tripartite assembly forms a ternary complex, bringing the POI into close proximity with the E3 ligase, which then facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The estrogen receptor (ER), particularly ERα, is a well-validated therapeutic target in a significant portion of breast cancers.[3] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). However, the development of resistance, often through mutations in the ER ligand-binding domain, presents a significant clinical challenge.[3] PROTACs offer a promising strategy to overcome this resistance by targeting the entire protein for destruction.
This application note details the use of ER ligand-9, a derivative of the selective estrogen receptor modulator Lasofoxifene, as the POI-binding component in the synthesis of potent ER-degrading PROTACs. We specifically focus on its conjugation to a novel ligand for the Cereblon (CRBN) E3 ligase to generate the highly potent PROTAC, ERD-1233 .[3][4][5][6][7]
Mechanism of Action: ERD-1233
ERD-1233 operates by simultaneously binding to the estrogen receptor α (ERα) and the CRBN E3 ligase. This induced proximity facilitates the formation of a stable ternary complex (ERα-ERD-1233-CRBN). Within this complex, the CRBN E3 ligase catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the proteasome. The ERD-1233 molecule is subsequently released and can catalytically induce the degradation of multiple ERα proteins.
Figure 1. Mechanism of ERα degradation by ERD-1233 PROTAC.
Quantitative Data Summary
The efficacy of ER-targeting PROTACs is evaluated based on their ability to induce degradation of the target protein and inhibit the proliferation of ER-positive cancer cells. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ERD-1233
| Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ERD-1233 | ERα | Cereblon (CRBN) | MCF-7 | 0.9[4][5] | ~100[5] | Data not available |
Note: While a specific IC50 value for cell proliferation for ERD-1233 was not available in the reviewed literature, its potent degradation activity and efficacy in in vivo models suggest significant anti-proliferative effects. For context, other 4-hydroxytamoxifen-based PROTACs have demonstrated IC50 values in the low nanomolar range.[8]
Experimental Protocols
Protocol 1: Synthesis of an this compound-based PROTAC (Conceptual Workflow)
This protocol outlines a conceptual synthetic strategy for conjugating an this compound derivative (e.g., a 4-hydroxytamoxifen (B85900) analog with a linker attachment point) to an E3 ligase ligand (e.g., a pomalidomide (B1683931) or VHL derivative) via click chemistry, a common and efficient conjugation method.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ERD-1233 | ERα degrader | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Quantifying Estrogen Receptor (ER) Degradation by ER Ligand-9-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for quantifying the degradation of the Estrogen Receptor (ERα) induced by ER ligand-9-based Proteolysis Targeting Chimeras (PROTACs). It includes protocols for key experimental techniques and data presentation guidelines to ensure accurate and reproducible results.
Introduction to PROTAC-Mediated Estrogen Receptor Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic approach by targeting proteins for degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein from the cell.[1] This is accomplished by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2]
A PROTAC molecule is composed of two active domains joined by a flexible linker: one binds to the protein of interest (POI), in this case, the Estrogen Receptor (ER), while the other recruits an E3 ubiquitin ligase.[1][3] This dual binding action brings the ER and the E3 ligase into close proximity, forming a ternary complex.[1][4] Within this complex, the E3 ligase facilitates the ubiquitination of the ER, tagging it for degradation by the 26S proteasome.[1][3][4] The PROTAC molecule is then released to catalytically induce the degradation of additional ER proteins.[1][3]
The efficacy of ER-targeting PROTACs is assessed by key quantitative parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5][6]
Signaling Pathway and Mechanism of Action
This compound-based PROTACs operate by hijacking the UPS to induce the degradation of ERα. The mechanism involves the following key steps:
-
Binding and Ternary Complex Formation: The PROTAC molecule simultaneously binds to the ERα and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[3][4][7]
-
Ubiquitination: The proximity of the E3 ligase to ERα, orchestrated by the PROTAC, leads to the transfer of ubiquitin molecules to the ERα protein.[3]
-
Recognition and Degradation: The polyubiquitinated ERα is subsequently recognized and degraded by the 26S proteasome.[3]
-
Recycling: The PROTAC molecule is released and can catalytically trigger the degradation of multiple ERα proteins.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for various ERα PROTAC degraders, providing a comparative overview of their efficacy.
| PROTAC Name | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | CRBN | VCaP | ~1 | >85 | [8] |
| ARV-471 | CRBN | MCF-7 | 1.8 | >90 | [8] |
| ERD-308 | VHL | MCF-7 | 0.17 | >90 | [8] |
| Compound 41 | CRBN | MCF-7 | 0.41 | >95 | [8] |
| Compound 68 | VHL | HCC-827 | 5.0 | Not Reported | [8] |
| Compound 69 | CRBN | HCC-827 | 11 | Not Reported | [8] |
| PZ15227 | CRBN | WI38 | 46 | 96.2 | [8] |
| ERE-PROTAC | VHL | MCF-7 | <5000 | >80 | [9][10] |
Key Experimental Protocols
Accurate quantification of ER degradation is crucial for the development and characterization of ER-targeting PROTACs. The following protocols for Western Blotting, Immunofluorescence, and Flow Cytometry are fundamental for these assessments.
Western Blotting for ERα Degradation
Western blotting is a primary technique to visualize and quantify the reduction in ERα protein levels following PROTAC treatment.[1]
Objective: To measure the dose-dependent degradation of ERα in cancer cell lines after treatment with an this compound-based PROTAC.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture ERα-positive cells to 70-80% confluency.
-
Treat cells with a range of concentrations of the ER PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).[11]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply the ECL substrate and visualize protein bands using a chemiluminescence imaging system.[12]
-
Strip the membrane and re-probe with an antibody for a loading control.
-
Quantify band intensities using densitometry software.[1] Normalize ERα levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Immunofluorescence (IF) for ERα Localization and Quantification
Immunofluorescence allows for the visualization of ERα within cells and can provide a semi-quantitative assessment of its degradation.[14][15]
Objective: To visualize and quantify the reduction of nuclear ERα in response to PROTAC treatment.
Materials:
-
Cells cultured on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody against ERα
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a petri dish.
-
Treat cells with the ER PROTAC or vehicle as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with blocking buffer for at least 30 minutes.
-
Incubate with the primary anti-ERα antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using consistent acquisition settings.
-
Quantify the fluorescence intensity of nuclear ERα using image analysis software.[17]
-
Flow Cytometry for High-Throughput Quantification
Flow cytometry offers a high-throughput method to quantify protein degradation in a large population of cells.[18][19]
Objective: To rapidly quantify the percentage of cells with reduced ERα levels after PROTAC treatment.
Materials:
-
Cell suspension
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm kit)
-
Primary antibody against ERα
-
Fluorophore-conjugated secondary antibody or fluorophore-conjugated primary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Treat cells in suspension or adherent cells that are later detached.
-
Harvest and wash the cells, creating a single-cell suspension.
-
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells to allow antibody access to intracellular proteins.
-
-
Antibody Staining:
-
Incubate the permeabilized cells with the primary anti-ERα antibody.
-
Wash the cells.
-
If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody.
-
Wash the cells.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the cell population of interest.
-
Measure the fluorescence intensity, which corresponds to the ERα protein level.
-
Compare the fluorescence intensity of treated cells to control cells to determine the extent of degradation.
-
Data Analysis and Interpretation
The primary outputs from these quantitative methods are the DC50 and Dmax values.
-
DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[20]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[20]
These values are typically determined by fitting the quantitative data from dose-response experiments to a variable slope sigmoidal dose-response curve using software like GraphPad Prism.[20] It is important to note that DC50 and Dmax can be time-dependent metrics.[6][21]
Conclusion
The robust and reproducible quantification of ER degradation is essential for the preclinical development of this compound-based PROTACs. The methods outlined in this document—Western blotting, immunofluorescence, and flow cytometry—provide a comprehensive toolkit for researchers to assess the efficacy and mechanism of action of these novel therapeutic agents. Consistent application of these protocols and data analysis strategies will facilitate the identification and optimization of potent and selective ER degraders for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. sinobiological.com [sinobiological.com]
- 17. hrpub.org [hrpub.org]
- 18. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 19. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ER Ligand-9 (Exemplified by 4-Hydroxytamoxifen)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of estrogen receptor (ER) ligands, with a specific focus on a representative molecule analogous to what might be designated "ER ligand-9" in research literature. For the purpose of providing concrete and actionable advice, we will use the well-characterized and widely synthesized ER modulator, 4-hydroxytamoxifen (B85900) (4-OHT) , as our model compound. The principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of other non-steroidal triphenylethylene-based ER ligands.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize the 4-OHT precursor (e.g., via a McMurry coupling or Grignard reaction) is showing low yield. What are the common causes?
A1: Low yields in the formation of the triphenylethylene (B188826) scaffold can stem from several factors:
-
Moisture and Air Sensitivity: Grignard reagents and the low-valent titanium species used in McMurry couplings are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: The quality of magnesium turnings (for Grignard) or the titanium salts and reducing agent (for McMurry) is critical. Use freshly crushed magnesium or newly purchased, high-purity reagents.
-
Reaction Temperature: Grignard reagent formation requires specific initiation temperatures, and the subsequent reaction may need controlled cooling. McMurry couplings often require elevated temperatures over an extended period. Ensure your temperature control is accurate.
-
Stoichiometry: Incorrect stoichiometry of the reactants can lead to side products or unreacted starting materials. Carefully measure all reagents.
Q2: I am having difficulty with the final demethylation step to yield 4-hydroxytamoxifen. What are the potential issues?
A2: The demethylation of the methoxy (B1213986) precursor is a common final step and can be challenging.
-
Incomplete Reaction: The choice of demethylating agent is crucial. Reagents like boron tribromide (BBr₃) or pyridine-HCl are effective but require careful handling and specific reaction conditions. Ensure you are using a sufficient excess of the reagent and that the reaction is allowed to proceed for the recommended time.
-
Side Reactions: Strong demethylating agents can sometimes lead to side reactions, such as cleavage of other functional groups or degradation of the product. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid over-running the reaction.
-
Work-up Procedure: The work-up for demethylation reactions is critical. For BBr₃, the excess reagent must be quenched carefully at low temperatures. For pyridine-HCl, neutralization and extraction are key to isolating the product.
Q3: My final product shows impurities after purification. How can I improve the purity of my 4-OHT?
A3: Achieving high purity often requires multiple purification steps.
-
Chromatography Technique: Flash column chromatography is commonly used. Ensure you have optimized the solvent system to achieve good separation between your product and impurities. A gradient elution may be necessary.
-
Crystallization: 4-OHT can often be purified by crystallization. Experiment with different solvent systems to find one that yields high-purity crystals.
-
Isomer Separation: The synthesis of 4-OHT results in a mixture of (Z) and (E) isomers. The (Z)-isomer is the more potent antiestrogen. Separation of these isomers typically requires careful chromatography, often using specialized stationary phases or by exploiting differences in their crystallization behavior. High-performance liquid chromatography (HPLC) may be necessary for analytical or small-scale preparative separation.
Q4: How do I confirm the identity and isomeric ratio of my synthesized 4-hydroxytamoxifen?
A4: A combination of analytical techniques is essential for proper characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts and coupling constants of the vinylic proton and the aromatic protons can help distinguish between the (Z) and (E) isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the isomeric ratio ((Z)/(E)) of your product. Use a calibrated system with known standards for accurate quantification.
Troubleshooting Guides
Table 1: Troubleshooting Common Synthesis Issues for 4-Hydroxytamoxifen
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Grignard Reaction | Presence of moisture | Oven-dry all glassware; use anhydrous solvents; perform under inert atmosphere. |
| Poor quality of magnesium | Use freshly crushed, activated magnesium turnings. | |
| Incorrect reaction temperature | Ensure proper temperature control for initiation and reaction. | |
| Incomplete Demethylation | Insufficient demethylating agent | Use a larger excess of the demethylating agent (e.g., BBr₃). |
| Short reaction time | Monitor reaction by TLC and allow it to go to completion. | |
| Product Degradation during Work-up | Harsh quenching of reactive intermediates | Quench reagents like BBr₃ slowly at low temperatures (e.g., 0 °C or -78 °C). |
| Poor Isomer Separation | Inadequate chromatography conditions | Optimize the solvent system for flash chromatography; consider using HPLC for better resolution. |
| Final Product is an Oil, not a Solid | Presence of impurities or residual solvent | Re-purify by column chromatography; ensure all solvent is removed under high vacuum. |
Experimental Protocols
A generalized, multi-step synthesis of 4-hydroxytamoxifen is outlined below. Note: This is a representative protocol and should be adapted and optimized based on laboratory conditions and available reagents. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Workflow for 4-Hydroxytamoxifen Synthesis
Signaling Pathway Context
ER ligands like 4-hydroxytamoxifen exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] In breast cancer cells that are ER-positive, estradiol (B170435) (the natural ligand) binding to ERα typically promotes cell proliferation.[2] 4-OHT acts as an antagonist, competing with estradiol for binding to ERα and inducing a conformational change in the receptor that prevents the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes and blocking cell proliferation.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for ER Ligands
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of estrogen receptor (ER) ligands. As specific quantitative data and protocols for a compound designated "ER ligand-9" are not publicly available, this document focuses on general principles and common challenges encountered during the purification of ER ligands, drawing from established methodologies for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ER ligands?
A1: The primary methods for purifying ER ligands, particularly the estrogen receptor itself bound to a ligand, involve affinity chromatography. A highly effective technique utilizes a DNA affinity resin, such as DNA-Sepharose with tandem copies of a consensus estrogen response element (ERE) sequence, which shows high selectivity for the estrogen receptor.[1] Another approach involves creating an affinity column with an immobilized form of an ER ligand, like estradiol, to capture the receptor.[2]
Q2: How can I improve the yield of my purified ER ligand-receptor complex?
A2: To improve yield, ensure the stability of the estrogen receptor throughout the purification process. This can be achieved by using stabilizing agents like molybdate (B1676688) in buffers.[1] Additionally, optimizing the elution conditions from the affinity column is crucial. This may involve adjusting pH, salt concentration, or using a competitive ligand for elution. For cell-based purification, protocols that combine enzymatic digestion with cell-specific purification using magnetic beads coupled with antibodies can enhance the isolation of target cells expressing the receptor.[3]
Q3: What factors can affect the binding affinity of the ligand to the receptor during purification?
A3: Several factors can influence ligand-receptor binding affinity. The presence or absence of accessory proteins, which can be lost during extensive purification, may alter the stability of the ligand within the binding domain.[1] The specific conformation of the DNA response elements, if used in the purification matrix, can also play a role.[1] Furthermore, the chemical structure of the ligand itself, including side chains, significantly impacts its interaction with the receptor and can determine whether it acts as an agonist or antagonist, which may affect its purification properties.[4]
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Recommended Solution |
| Receptor Instability | Add stabilizing agents like molybdate to all purification buffers.[1] |
| Inefficient Lysis/Extraction | Optimize cell lysis conditions to ensure complete release of the receptor-ligand complex without denaturation. |
| Suboptimal Affinity Matrix | Ensure the affinity matrix (e.g., ERE-Sepharose) is properly prepared and has a high binding capacity.[1][2] |
| Inefficient Elution | Experiment with a gradient of eluting agent (e.g., salt, competitive ligand) to find the optimal concentration for release without denaturation. |
| Proteolytic Degradation | Add a protease inhibitor cocktail to all buffers during the initial stages of purification. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Non-specific Binding to Affinity Matrix | Increase the stringency of wash buffers by moderately increasing the salt concentration. |
| Co-elution of Accessory Proteins | Introduce an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification.[2] |
| Contamination from Starting Material | Ensure the initial cell lysate is clarified by high-speed centrifugation or filtration before loading onto the affinity column. |
| Aggregation of Receptor-Ligand Complex | Analyze the purified product by size-exclusion chromatography to identify and separate aggregates from the desired monomeric or dimeric forms. |
Experimental Protocols
Protocol 1: Affinity Purification of ER-Ligand Complex using ERE-DNA Affinity Chromatography
This protocol is a generalized method based on the principles of DNA-specific affinity chromatography for estrogen receptors.[1]
-
Preparation of Cell Lysate:
-
Harvest cells expressing the estrogen receptor that have been treated with the ligand of interest.
-
Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and a receptor-stabilizing agent (e.g., sodium molybdate).
-
Incubate on ice to allow for cell lysis.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Equilibrate an ERE-DNA affinity column with a binding buffer.
-
Load the clarified cell lysate onto the column at a slow flow rate to allow for efficient binding of the ER-ligand complex to the ERE sequences.
-
Wash the column extensively with a wash buffer (containing a moderate salt concentration) to remove non-specifically bound proteins.
-
Elute the ER-ligand complex from the column using a high-salt elution buffer or a buffer containing a competitive ERE oligonucleotide.
-
-
Buffer Exchange:
-
Immediately exchange the buffer of the eluted fractions into a stable storage buffer using a desalting column or dialysis to remove the high salt or competitive ligand.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes from a typical multi-step purification process for an ER-ligand complex.
Table 1: Purification Yield and Purity
| Purification Step | Total Protein (mg) | ER-Ligand Complex (µg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1000 | 500 | 0.05 | 100 |
| Affinity Chromatography Eluate | 5 | 400 | 8.0 | 80 |
| Ion-Exchange Chromatography | 0.5 | 320 | 64.0 | 64 |
| Size-Exclusion Chromatography | 0.2 | 280 | >95.0 | 56 |
Visualizations
Caption: A typical multi-step workflow for the purification of an ER-ligand complex.
Caption: A decision tree for troubleshooting low purity issues in ER-ligand purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and biochemical issues related to X-ray crystallography of the ligand-binding domain of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A FACS-Free Purification Method to Study Estrogen Signaling, Organoid Formation, and Metabolic Reprogramming in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ER Ligand-9 and Other Key Estrogen Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ER Ligand-9 with other well-characterized estrogen receptor (ER) ligands, including the endogenous agonist 17β-estradiol, the selective estrogen receptor modulator (SERM) tamoxifen, and the selective estrogen receptor degrader (SERD) fulvestrant. This comparison focuses on binding affinity, functional activity, and the underlying signaling pathways, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, facilitating a clear assessment of their biochemical and cellular activities.
Table 1: Comparative Binding Affinity for Estrogen Receptors
| Ligand | Target(s) | Binding Affinity (Ki, nM) for ERα | Binding Affinity (Ki, nM) for ERβ |
| This compound | ERα/ERβ | Data not available | Data not available |
| 17β-Estradiol | ERα/ERβ | 0.115 (0.04–0.24)[1][2] | 0.15 (0.10–2.08)[1][2] |
| Tamoxifen | ERα/ERβ | 3.4–9.69[2] | 2.5[2] |
| Fulvestrant (ICI 182,780) | ERα/ERβ | High Affinity[3] | High Affinity[4] |
Note: Specific binding affinity data (Ki) for this compound was not publicly available at the time of this review. This compound is primarily characterized as a component for PROTAC synthesis.
Table 2: Comparative Functional Activity in Cellular Assays
| Ligand | Assay Type | Cell Line | Endpoint | Potency (IC50/EC50) |
| This compound (as Estrogen receptor antagonist 9) | Cytotoxicity Assay | MCF-7 | Cell Viability | 8.50 µM |
| 17β-Estradiol | Proliferation Assay | MCF-7 | Cell Growth | ~0.01 nM |
| Tamoxifen | Proliferation Assay | MCF-7 | Inhibition of E2-stimulated growth | ~10 nM |
| Fulvestrant (ICI 182,780) | Proliferation Assay | MCF-7 | Inhibition of cell growth | ~0.1 nM |
Signaling Pathways and Mechanisms of Action
The diverse effects of estrogen receptor ligands stem from their distinct interactions with ERα and ERβ, leading to differential modulation of downstream signaling pathways.
Classical Genomic Signaling Pathway
The canonical pathway involves ligand binding to nuclear ERs, receptor dimerization, and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating gene transcription.
Classical ER signaling pathway.
Non-Genomic Signaling Pathway
A fraction of ERs located at the cell membrane can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, independent of gene transcription.
Non-genomic ER signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
References
A Comparative Guide to Elucidating the Mechanism of Action of Estrogen Receptor Ligands
This guide provides a comprehensive comparison of different classes of estrogen receptor (ER) ligands, offering insights into their mechanisms of action supported by experimental data. It is designed for researchers, scientists, and drug development professionals working on ER-targeted therapies.
The estrogen receptor exists in two main subtypes, ERα and ERβ, which are members of the nuclear receptor superfamily.[1] These receptors function as ligand-activated transcription factors that regulate a wide array of physiological processes.[2] The activity of ERs can be modulated by various ligands, which are broadly classified into agonists, antagonists (including Selective Estrogen Receptor Degraders or SERDs), and Selective Estrogen Receptor Modulators (SERMs). Understanding the distinct cellular and molecular consequences of these ligands is crucial for therapeutic development.
Estrogen signaling is complex, involving both genomic and non-genomic pathways.[3][4] In the classical genomic pathway, ligand binding to the ER in the cytoplasm or nucleus induces a conformational change, leading to receptor dimerization.[2][3] The ER dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5] ERs can also influence gene expression indirectly by interacting with other transcription factors.[4][6] Non-genomic signaling involves membrane-associated ERs that can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways.[6][7]
Comparative Analysis of ER Ligand Classes
To illustrate the differential effects of various ER ligands, this guide will focus on three representative compounds:
-
Estradiol (B170435) (E2): The primary endogenous estrogen and a full ER agonist.
-
Fulvestrant (ICI 182,780): A pure ER antagonist and SERD.
-
Tamoxifen: A SERM that exhibits tissue-specific agonist or antagonist activity.
The following sections present comparative data from key cellular assays used to characterize the mechanism of action of these ligands.
Data Presentation
Table 1: Comparative Binding Affinity of ER Ligands
This table summarizes the relative binding affinity (RBA) of representative ER ligands for ERα and ERβ. Binding affinity is a crucial parameter that determines the potency of a ligand.
| Ligand | ER Subtype | Relative Binding Affinity (RBA) (%)¹ |
| Estradiol (E2) | ERα | 100 |
| ERβ | 90 | |
| Fulvestrant | ERα | 89 |
| ERβ | 50 | |
| 4-hydroxytamoxifen (active metabolite) | ERα | 120 |
| ERβ | 100 |
¹ Data are often presented as a percentage relative to the binding of estradiol, which is set at 100%.
Table 2: Comparative Transcriptional Activity of ER Ligands in an ERE-Luciferase Reporter Assay
This table illustrates the functional consequence of ligand binding on ER-mediated gene transcription. The data is typically generated in a cell line (e.g., HEK293 or HeLa) co-transfected with an ER expression vector and a reporter plasmid containing an ERE sequence upstream of a luciferase gene.[8]
| Ligand (Concentration) | ER Subtype | Relative Luciferase Activity (%)² | Classification |
| Estradiol (1 nM) | ERα | 100 | Agonist |
| ERβ | 100 | Agonist | |
| Fulvestrant (100 nM) | ERα | < 5 | Antagonist |
| ERβ | < 5 | Antagonist | |
| 4-hydroxytamoxifen (100 nM) | ERα | 15-40 (tissue dependent) | SERM |
| ERβ | 20-50 (tissue dependent) | SERM |
² Results are expressed as a percentage of the maximal response induced by estradiol.
Table 3: Comparative Effect of ER Ligands on MCF-7 Breast Cancer Cell Proliferation
This table shows the impact of different ER ligands on the proliferation of an estrogen-dependent breast cancer cell line, MCF-7.[9]
| Ligand (Concentration) | Effect on Cell Proliferation³ | Mechanism |
| Estradiol (1 nM) | Stimulates | Agonist-driven cell cycle progression |
| Fulvestrant (100 nM) | Inhibits | Blocks ER signaling and promotes degradation |
| 4-hydroxytamoxifen (100 nM) | Inhibits | Antagonist in breast tissue |
³ Proliferation is typically measured by assays such as Crystal Violet staining or MTT assay.
Experimental Protocols
1. ER Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the ER.
-
Methodology:
-
Recombinant human ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol.
-
Increasing concentrations of the unlabeled test ligand are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified by scintillation counting.
-
The IC₅₀ (concentration of ligand that inhibits 50% of [³H]-estradiol binding) is determined and used to calculate the relative binding affinity.
-
2. ERE-Luciferase Reporter Gene Assay
-
Principle: This cell-based assay quantifies the ability of a ligand to activate or inhibit ER-mediated transcription.[9]
-
Methodology:
-
A suitable cell line (e.g., HEK293T) is transiently co-transfected with an expression vector for full-length ERα or ERβ and a reporter plasmid containing multiple copies of an ERE upstream of a luciferase reporter gene.[8] A control plasmid expressing Renilla luciferase can be included for normalization.[8]
-
After transfection, cells are treated with the test ligand or vehicle control.
-
Following an incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase and Renilla activities are measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.[9]
-
3. MCF-7 Cell Proliferation Assay (Crystal Violet)
-
Principle: This assay measures the effect of ER ligands on the proliferation of estrogen-dependent MCF-7 cells.[9]
-
Methodology:
-
MCF-7 cells are plated in a multi-well plate and allowed to adhere.
-
The cells are then cultured in a hormone-depleted medium for a period to synchronize them.
-
Cells are treated with various concentrations of the test ligand, estradiol (positive control), and vehicle (negative control).
-
After several days of incubation, the medium is removed, and the cells are washed.
-
The cells are fixed (e.g., with methanol) and stained with a crystal violet solution.[9]
-
Excess stain is washed away, and the plate is air-dried.
-
The bound dye is solubilized (e.g., with a detergent solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the cell number.[9]
-
Mandatory Visualization
Caption: Classical genomic signaling pathway of the estrogen receptor.
Caption: Differential effects of ER ligands on receptor conformation and gene transcription.
Caption: Experimental workflow for characterizing a novel ER ligand.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. Liganded and unliganded activation of estrogen receptor and hormone replacement therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A screening cascade to identify ERβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Estrogen Receptor Ligands in Breast Cancer Subtypes
For researchers, scientists, and drug development professionals, understanding the nuanced performance of different estrogen receptor (ER) ligands across various breast cancer subtypes is critical for advancing therapeutic strategies. This guide provides an objective comparison of prominent and emerging ER-targeted therapies, supported by key experimental data from pivotal clinical trials. While a specific compound named "ER ligand-9" is not identified in current literature, this guide focuses on established and investigational ER ligands, offering a framework for evaluating their efficacy.
Performance of ER Ligands: A Comparative Analysis
The treatment landscape for ER-positive (ER+) breast cancer is continually evolving. Therapies are generally categorized as Selective Estrogen Receptor Modulators (SERMs), Selective Estrogen Receptor Degraders (SERDs), and Aromatase Inhibitors (AIs). More recently, novel oral SERDs and combinations with CDK4/6 inhibitors have demonstrated significant improvements in patient outcomes.
Head-to-Head Comparisons of Endocrine Therapies
The following tables summarize the performance of various ER ligands as monotherapy in different clinical settings.
Table 1: Aromatase Inhibitors vs. Tamoxifen (B1202) in Premenopausal Women with ER+ Early-Stage Breast Cancer
| Outcome | Aromatase Inhibitors + Ovarian Suppression | Tamoxifen + Ovarian Suppression | Hazard Ratio (HR) [95% CI] | p-value | Clinical Trial |
| Recurrence Rate | Lower | Higher | 0.79 [0.69-0.90] | 0.0005 | Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][2][3] |
| 5-Year Recurrence Risk | 6.9% | 10.1% | --- | < .0001 (for years 0-4) | Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][2][4] |
| 10-Year Recurrence Risk | 14.7% | 17.5% | --- | --- | Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][2] |
| Breast Cancer Mortality | No significant difference | No significant difference | 1.01 [0.82-1.24] | 0.94 | Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][3] |
Table 2: Fulvestrant (B1683766) vs. Anastrozole in Endocrine-Naive ER+ Advanced Breast Cancer
| Outcome | Fulvestrant | Anastrozole | Hazard Ratio (HR) [95% CI] | p-value | Clinical Trial |
| Median Progression-Free Survival (PFS) | 16.6 months | 13.8 months | 0.797 [0.637-0.999] | 0.0486 | FALCON[5] |
| Median Overall Survival (OS) | 54.1 months | 48.4 months | 0.70 [0.50-0.98] | 0.04 | FIRST[6] |
Performance of Novel SERDs
Recent advancements have led to the development of novel oral SERDs, which have shown promise, particularly in patients with ESR1 mutations.
Table 3: Camizestrant (B1654347) vs. Fulvestrant in ER+/HER2- Advanced Breast Cancer (Post-Endocrine Therapy)
| Outcome | Camizestrant (75mg) | Camizestrant (150mg) | Fulvestrant | Hazard Ratio (HR) [95% CI] vs. Fulvestrant | p-value | Clinical Trial |
| Median PFS | 7.2 months | 7.7 months | 3.7 months | 75mg: 0.58 [0.41-0.81] 150mg: 0.67 [0.48-0.92] | 75mg: 0.0124 150mg: 0.0161 | SERENA-2[7][8][9] |
Table 4: Vepdegestrant vs. Fulvestrant in ER+/HER2- Advanced Breast Cancer with ESR1 Mutations (Post-CDK4/6i and Endocrine Therapy)
| Outcome | Vepdegestrant | Fulvestrant | Hazard Ratio (HR) [95% CI] | p-value | Clinical Trial |
| Median PFS | 5.0 months | 2.1 months | 0.57 [0.42-0.77] | 0.0001 | VERITAC-2[10][11][12] |
| Objective Response Rate (ORR) | 18.6% | 4.0% | --- | 0.001 | VERITAC-2[10][12] |
| Clinical Benefit Rate (CBR) | 42.1% | 20.2% | --- | < 0.001 | VERITAC-2[10][12] |
Table 5: Elacestrant (B1663853) vs. Standard of Care (SOC) Endocrine Therapy in ER+/HER2- Advanced Breast Cancer (Post-CDK4/6i Therapy)
| Patient Population | Outcome | Elacestrant | SOC (Fulvestrant or AI) | Hazard Ratio (HR) [95% CI] | p-value | Clinical Trial |
| All Patients | Median PFS | 2.8 months | 1.9 months | 0.70 [0.55-0.88] | 0.002 | EMERALD[13][14] |
| Patients with ESR1 Mutations | Median PFS | 3.8 months | 1.9 months | 0.55 [0.39-0.77] | 0.0005 | EMERALD[13][14] |
| ESR1-mutated patients with ≥12 months on prior CDK4/6i | Median PFS | 8.6 months | 1.9 months | 0.41 [0.26-0.63] | --- | EMERALD[15] |
Combination Therapies: The Role of CDK4/6 Inhibitors
The addition of CDK4/6 inhibitors to endocrine therapy has become a standard of care in ER+ advanced breast cancer.
Table 6: CDK4/6 Inhibitors in Combination with Fulvestrant vs. Fulvestrant Monotherapy
| Treatment | Outcome | Combination Therapy | Fulvestrant + Placebo | Hazard Ratio (HR) [95% CI] | Clinical Trial |
| Palbociclib + Fulvestrant | Median OS | 34.8 months | 28.0 months | 0.81 [0.65-0.99] | PALOMA-3[16][17] |
| Ribociclib + Fulvestrant | Median OS | 53.7 months | 41.5 months | 0.73 [0.59-0.90] | MONALEESA-3[18][19][20] |
| Abemaciclib + Fulvestrant | Median OS | 46.7 months | 37.3 months | 0.757 [0.606-0.945] | MONARCH 2[21][22] |
| Palbociclib + Fulvestrant | Median PFS | 9.5 months | 4.6 months | 0.46 [0.36-0.59] | PALOMA-3[23] |
| Ribociclib + Fulvestrant | Median PFS | 20.5 months | 12.8 months | 0.593 [0.480-0.732] | MONALEESA-3[24] |
| Abemaciclib + Fulvestrant | Median PFS | 16.4 months | 9.3 months | 0.553 [0.449-0.681] | MONARCH 2[25] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials cited in this guide.
SERENA-2 (NCT04214288)
-
Study Design: A Phase II, randomized, open-label, multicenter trial.[8]
-
Patient Population: Post-menopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy.[8]
-
Intervention: Patients were randomized to receive oral camizestrant at different doses (75mg or 150mg daily) or intramuscular fulvestrant (500mg).[7][9]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[9]
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), clinical benefit rate (CBR), overall survival (OS), and safety.[9]
VERITAC-2 (NCT05654623)
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[12][26]
-
Patient Population: Adults with ER+/HER2- advanced or metastatic breast cancer whose disease progressed following prior treatment with a CDK4/6 inhibitor and endocrine therapy.[12] Patients were stratified by ESR1 mutation status.[27]
-
Intervention: Patients were randomized to receive oral vepdegestrant (200mg once daily) or intramuscular fulvestrant (500mg).[27]
-
Primary Endpoint: PFS as determined by blinded independent central review (BICR) in both the ESR1-mutated subgroup and the overall population.[27]
-
Key Secondary Endpoint: Overall survival (OS).[12]
EMERALD (NCT03778931)
-
Study Design: A Phase III, randomized, open-label, active-controlled, multicenter trial.[28]
-
Patient Population: Men and postmenopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed after one or two lines of endocrine therapy, including one line with a CDK4/6 inhibitor.[28]
-
Intervention: Patients were randomized to receive oral elacestrant (400mg once daily) or standard-of-care (SOC) endocrine monotherapy (fulvestrant or an aromatase inhibitor, per investigator's choice).[13][28]
-
Primary Endpoints: PFS by BICR in all patients and in patients with detectable ESR1 mutations.[13]
PALOMA-3 (NCT01942135), MONALEESA-3 (NCT02422615), and MONARCH 2 (NCT02107703)
These three Phase III, randomized, double-blind, placebo-controlled trials had similar designs:
-
Patient Population: Women with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[23][24][25]
-
Intervention: Patients were randomized to receive a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) plus fulvestrant, or a placebo plus fulvestrant.[23][24][25]
Visualizing Mechanisms and Workflows
Estrogen Receptor Signaling Pathway
The estrogen receptor, upon binding to its ligand (estrogen), translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.
Typical Clinical Trial Workflow for Comparing ER Ligands
The workflow for a typical randomized controlled trial comparing a novel ER ligand to a standard-of-care treatment involves several key stages, from patient screening and enrollment to data analysis and reporting.
References
- 1. Meta-analysis of Aromatase Inhibitors vs Tamoxifen in Premenopausal Women With ER-Positive Early-Stage Breast Cancer Receiving Ovarian Suppression - The ASCO Post [ascopost.com]
- 2. Aromatase inhibitors outperform tamoxifen in premenopausal women - Medical Conferences [conferences.medicom-publishers.com]
- 3. Aromatase inhibitors versus tamoxifen in premenopausal women with oestrogen receptor-positive early-stage breast cancer treated with ovarian suppression: a patient-level meta-analysis of 7030 women from four randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Fulvestrant Superior to Anastrozole as Initial Therapy in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 6. Fulvestrant 500 mg Versus Anastrozole 1 mg for the First-Line Treatment of Advanced Breast Cancer: Overall Survival Analysis From the Phase II FIRST Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Next-generation SERD camizestrant significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 9. vjoncology.com [vjoncology.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elacestrant in ER+, HER2- Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overall Survival with Palbociclib and Fulvestrant in Women with HR+/HER2- ABC: Updated Exploratory Analyses of PALOMA-3, a Double-blind, Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ribociclib plus fulvestrant for postmenopausal women with hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer in the phase III randomized MONALEESA-3 trial: updated overall survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. Updated Overall Survival Data in Patients Treated with Ribociclib plus Fulvestrant [theoncologynurse.com]
- 21. The Effect of Abemaciclib Plus Fulvestrant on Overall Survival in Hormone Receptor–Positive, ERBB2-Negative Breast Cancer That Progressed on Endocrine Therapy—MONARCH 2: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 23. onclive.com [onclive.com]
- 24. ascopubs.org [ascopubs.org]
- 25. MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2- Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Patient-Reported Outcomes from VERITAC-2 Clinical Trial Support Clinical Benefit of Vepdegestrant in Patients with ESR1-Mutated, ER+/HER2- Advanced or Metastatic Breast Cancer Previously Treated with Endocrine-Based Therapy | Arvinas [ir.arvinas.com]
- 27. onclive.com [onclive.com]
- 28. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
